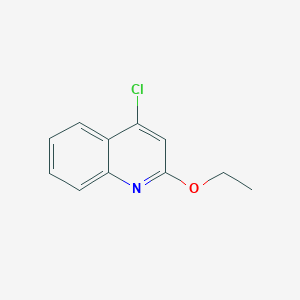

4-Chloro-2-ethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEWYQHHTOEPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356476 | |

| Record name | 4-Chloro-2-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91348-94-6 | |

| Record name | 4-Chloro-2-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Ethoxyquinoline and Analogues

Regioselective Preparations

Regioselectivity is a critical aspect of synthesizing 4-chloro-2-ethoxyquinoline, ensuring the desired isomer is obtained in high yield.

A primary and effective method for synthesizing this compound involves the regioselective C4-ethoxylation of 2,4-dichloroquinoline (B42001). nih.govresearchgate.net This process selectively introduces an ethoxy group at the C4 position of the quinoline (B57606) ring, leaving the chlorine atom at the C2 position intact for further functionalization.

The efficiency and selectivity of the C4-ethoxylation reaction are highly dependent on the chosen reaction conditions and reagents. Studies have shown that the use of sodium ethoxide in conjunction with an 18-crown-6 (B118740) ether as an additive significantly enhances the yield and selectivity of the desired this compound product. nih.govresearchgate.netresearchgate.net The reaction is typically carried out in a solvent such as dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net The crown ether plays a crucial role in solvating the sodium cation, thereby increasing the nucleophilicity of the ethoxide anion and facilitating the selective attack at the C4 position.

| Reagent | Additive | Solvent | Yield | Selectivity | Reference |

| Sodium Ethoxide | 18-crown-6 ether | DMF | Very Good | High | nih.govresearchgate.netresearchgate.net |

The selective functionalization at the C4 position of 2,4-disubstituted quinolines is a key strategy. The greater reactivity of the C4 position towards nucleophilic substitution compared to the C2 position allows for the selective introduction of the ethoxy group. This difference in reactivity is a cornerstone of this synthetic approach. nih.govresearchgate.net Advanced analytical techniques, such as 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy, are instrumental in definitively distinguishing between the C2 and C4 ethoxylation products, ensuring the correct isomer has been synthesized. nih.govresearchgate.netresearchgate.net

Nucleophilic substitution reactions represent a versatile and widely employed strategy for introducing the ethoxy group onto the quinoline scaffold. ontosight.aimdpi.org This approach typically involves the reaction of a halo-substituted quinoline precursor with an ethoxide source. The reactivity of the halogen leaving group is a critical factor, with iodo- and bromo-substituted quinolines generally exhibiting higher reactivity than their chloro-substituted counterparts. The choice of solvent and base is also crucial for optimizing the reaction conditions and achieving high yields of the desired ethoxyquinoline derivative. mdpi.org For instance, the reaction of 2,4-dichloroquinoline with potassium cyanide in DMF with 18-crown-6 as a catalyst can lead to the substitution of the chlorine atom. mdpi.org Similarly, other nucleophiles can be introduced at various positions on the quinoline ring through nucleophilic substitution. mdpi.com

Alternative synthetic strategies involve the construction of the quinoline ring system itself, incorporating the ethoxy group during the cyclization process or through subsequent ring expansion. worktribe.combeilstein-journals.org One such approach is the rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates, which proceeds through a cyclopropanation-ring expansion pathway to yield ethyl quinoline-3-carboxylates. beilstein-journals.org While not directly producing this compound, this method demonstrates the utility of ring expansion in accessing substituted quinoline cores. More complex cascade reactions, such as nucleophile-induced cyclization/ring expansion (NICE) and conjugate addition ring expansion (CARE), offer innovative routes to medium-sized rings and macrocycles, which can be precursors to functionalized quinolines. nih.govmdpi.comrsc.orgwhiterose.ac.uk

In the multi-step synthesis of complex molecules, this compound and its analogs often appear as crucial intermediates. evitachem.cominnospk.com For example, 6-amino-4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-ethoxyquinoline-3-carbonitrile is a key intermediate in the synthesis of the kinase inhibitor Neratinib. innospk.com The strategic introduction of the ethoxy group at an early stage allows for subsequent modifications at other positions of the quinoline ring to build the final complex structure. In some instances, ethoxyquinoline derivatives may also be formed as side products in reactions aimed at other targets.

C4-Ethoxylation of 2,4-Dichloroquinoline Precursors

Sustainable and Green Chemistry Syntheses

The development of synthetic methodologies for quinoline derivatives has increasingly focused on principles of green chemistry to mitigate environmental impact and enhance efficiency. Traditional methods for creating the quinoline scaffold often rely on harsh conditions, hazardous reagents, and expensive metal catalysts, leading to significant waste and safety concerns. ijpsjournal.comnih.govacs.org In response, researchers have explored more sustainable routes, emphasizing the use of eco-friendly solvents, alternative energy sources like microwave irradiation, and innovative catalytic systems. ijpsjournal.comresearchgate.net These modern approaches aim to reduce reaction times, simplify workup procedures, and allow for catalyst recycling, aligning with the goals of sustainable chemical manufacturing. acs.orgtandfonline.comacademie-sciences.fr

Exploration of Environmentally Benign Solvents and Conditions

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. sci-hub.se Water, ethanol (B145695), and ionic liquids have emerged as preferred media for quinoline synthesis, often leading to enhanced reaction rates and simplified protocols. ijpsjournal.comtandfonline.comtandfonline.com

Water, as a non-toxic, non-flammable, and inexpensive solvent, has been successfully employed in the synthesis of quinoline derivatives. tandfonline.com For instance, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water using p-toluenesulfonic acid (p-TSA) as a catalyst, affording good to excellent yields. tandfonline.com Similarly, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been used as an inexpensive and non-toxic catalyst for quinoline synthesis in water, highlighting the advantages of this clean and naturally occurring solvent. tandfonline.com Another approach involves the use of indium(III) chloride as a recyclable catalyst for the one-pot synthesis of quinolines in ethanol at moderate temperatures. niscpr.res.in

Ionic liquids (ILs) are valued in green synthesis for their low vapor pressure, thermal stability, and recyclability. academie-sciences.frsci-hub.se The Brønsted acidic ionic liquid [Et₃NH][HSO₄] has been utilized as both a catalyst and a solvent for the Knoevenagel condensation to produce quinolinyl alkenes from 2-chloro-3-formylquinoline, eliminating the need for volatile organic solvents. sci-hub.se This method offers short reaction times and the ability to reuse the ionic liquid for multiple cycles without significant loss of activity. sci-hub.se

Solvent-free synthesis represents an ideal green chemistry protocol, minimizing waste and often reducing reaction times. nih.govacademie-sciences.fr The use of 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS) as a reusable ionic liquid catalyst has enabled the efficient Friedländer annulation to form quinoline derivatives under solvent-free conditions. academie-sciences.fr Nanocatalysts, such as ZnO supported on carbon nanotubes (ZnO/CNT), have also been employed for the Friedländer condensation under solvent-free and optimized conditions, yielding moderate to good yields of various quinolines. nih.gov Microwave-assisted synthesis (MAS) further contributes to green chemistry by offering a powerful and efficient heating method that can dramatically reduce reaction times and improve yields compared to conventional heating. ijpsjournal.comnih.gov For example, a rapid and eco-friendly method for synthesizing 4-hydroxy-2-quinolone analogues involves the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth(III) chloride (BiCl₃) under microwave irradiation. nih.gov

| Catalyst | Solvent/Condition | Reaction Type | Key Advantages |

| FeCl₃·6H₂O | Water | Condensation | Environmentally benign, inexpensive catalyst, high yields. tandfonline.com |

| p-TSA | Water | Three-component reaction | Eco-friendly solvent, good to excellent yields. tandfonline.com |

| [Et₃NH][HSO₄] | Ionic Liquid (as solvent) | Knoevenagel condensation | Recyclable catalyst, no volatile organic solvent, short reaction times. sci-hub.se |

| DSIMHS | Solvent-free | Friedländer annulation | Reusable catalyst, avoids organic solvents, high conversions. academie-sciences.fr |

| BiCl₃ | Microwave irradiation (Ethanol) | Condensation | Rapid, non-toxic catalyst, good yields. nih.gov |

| ZnO/CNT | Solvent-free | Friedländer condensation | Reusable nanocatalyst, good yields. nih.gov |

Photocatalytic and Other Catalytic Systems for Quinoline Formation

The development of novel catalytic systems is crucial for advancing the sustainable synthesis of quinolines. These systems often operate under mild conditions and can offer high selectivity and efficiency, moving away from stoichiometric and often toxic reagents. mdpi.com

Photocatalytic Systems

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling transformations under exceptionally mild conditions. nih.gov This strategy has been applied to the synthesis of polysubstituted quinolines. In one method, 9,10-phenanthrenequinone, excited by blue LEDs, acts as a photocatalyst to induce the electrocyclization of 2-vinylarylimines, producing quinolines in high yields at room temperature. nih.gov The mechanism is proposed to involve a single-electron-transfer (SET) from the imine to the excited photocatalyst, initiating the cyclization. nih.govbohrium.com Another approach uses a dual-catalyst system with a photocatalyst and a proton reduction co-catalyst to synthesize quinolines from anilines and aldehydes under oxidant-free conditions, generating hydrogen gas as the only byproduct. acs.org Metal-free photocatalysis has also been reported, using catalysts like 10-methyl-9,10-dihydroacridine for cascade annulation reactions. mdpi.com Furthermore, a simple and inexpensive titanium dioxide catalyst has been used for the visible-light-mediated aerobic dehydrogenation to synthesize various N-heterocycles, including quinolines, using oxygen as a green oxidant. organic-chemistry.org

Other Catalytic Systems

Beyond photocatalysis, a range of other catalytic systems have been developed for green quinoline synthesis. These often involve inexpensive and abundant metals or metal-free approaches. mdpi.comorganic-chemistry.org

Lewis and Brønsted Acid Catalysis: Inexpensive Lewis acids like FeCl₃ and InCl₃ have proven effective for quinoline synthesis in green solvents like water and ethanol. tandfonline.comniscpr.res.in Brønsted acidic ionic liquids also serve as efficient and recyclable catalysts. sci-hub.se

Transition-Metal Catalysis: While some methods seek to avoid precious metals, efficient systems using copper, cobalt, and ruthenium have been developed. mdpi.com A ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a convenient one-pot synthesis of quinolines under mild conditions. mdpi.comorganic-chemistry.org Copper-catalyzed tandem reactions have been used for synthesizing functionalized quinolines from enamino esters and ortho-halogen aromatic carbonyl derivatives. tandfonline.com Palladium catalysts are employed in cascade reactions to assemble the 2-alkoxyquinoline core from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols under mild conditions. mdpi.com

Nanocatalysis: Nanocatalysts are gaining attention due to their high surface area, catalytic activity, and reusability. nih.govtandfonline.com Magnetic iron oxide nanoparticles supporting a Brønsted acidic ionic liquid have been used for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions. nih.gov

Organocatalysis: Metal-free organocatalytic methods provide another green alternative. The synthesis of 4-quinolone-3-carboxylates has been achieved through a novel transformation involving the reaction of 3-chloroindoles with α-halodiazoacetates, a key step in the synthesis of the antibiotic norfloxacin. beilstein-journals.org The subsequent conversion of the resulting ethyl 4-chloroquinoline-3-carboxylate to an ethyl 4-ethoxy-quinoline-3-carboxylate intermediate is achieved by refluxing in ethanol. beilstein-journals.org

| Catalytic System | Catalyst Example | Reaction Conditions | Substrates | Product Type |

| Photocatalysis | 9,10-Phenanthrenequinone | Blue LEDs, Room Temp. | 2-Vinylarylimines | Polysubstituted Quinolines nih.gov |

| Photocatalysis | Titanium dioxide | Visible Light, O₂ | Various | Quinolines, Indoles, etc. organic-chemistry.org |

| Lewis Acid | Indium(III) chloride | 60°C, Ethanol | Anilines, β-ketoesters | Quinolines niscpr.res.in |

| Transition Metal | Cobalt(II) acetate (B1210297) | Mild conditions | 2-Aminoaryl alcohols, Ketones | Quinolines organic-chemistry.org |

| Transition Metal | Palladium Pre-catalyst | 70°C, THF | 1,3-Butadiynamides, Alcohols | 2-Alkoxyquinolines mdpi.com |

| Nanocatalysis | Fe₃O₄-IL-HSO₄ | 90°C, Solvent-free | 2-Aminoaryl ketones, Dicarbonyls | Polysubstituted Quinolines nih.gov |

| Organocatalysis | Rh₂(esp)₂ (for carbene gen.) | Room Temp., Toluene | 3-Chloroindoles, Diazoacetates | 4-Chloroquinoline-3-carboxylates beilstein-journals.org |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Ethoxyquinoline

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom at the 4-position of the quinoline (B57606) ring is susceptible to nucleophilic attack. This reactivity is a hallmark of haloquinolines, where the electronegative ring nitrogen activates the C2 and C4 positions towards substitution. wikipedia.org The process generally follows a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

Reactivity with Nitrogen-based Nucleophiles

4-Chloroquinolines readily react with a variety of nitrogen-based nucleophiles, leading to the formation of 4-aminoquinoline (B48711) derivatives. nih.gov This reaction is a cornerstone in the synthesis of numerous biologically active compounds. nih.gov The direct coupling between a 4-chloroquinoline (B167314) and an amine substrate operates via an SNAr pathway, where the amine's nitrogen atom attacks the electron-deficient C4 carbon, leading to the displacement of the chloride leaving group. nih.gov

Studies on analogous 4-chloroquinolines demonstrate that these reactions can be carried out with various amines, including aliphatic and aromatic amines, as well as other nitrogen heterocycles like 1,2,4-triazole. nih.govresearchgate.net For instance, the reaction of 4,7-dichloroquinoline (B193633) with amines proceeds chemoselectively, with the nucleophile preferentially attacking the C4 position. grafiati.com

Table 1: Examples of Nucleophilic Substitution with Nitrogen-based Nucleophiles on 4-Chloroquinoline Systems

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Various Alkyl/Aryl Amines | 4-Alkyl/Arylaminoquinolines | Conventional heating, microwave irradiation | nih.govnih.gov |

| 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | Neutral, acidic, or basic conditions | researchgate.net |

Reactivity with Oxygen-based Nucleophiles

The chlorine atom at C4 can also be displaced by oxygen-based nucleophiles. Reactions with alkoxides, such as sodium ethoxide or sodium methoxide, yield the corresponding 4-alkoxyquinolines. mdpi.comcdnsciencepub.com The synthesis of 2-chloro-4-ethoxyquinoline (B126572) from 2,4-dichloroquinoline (B42001) using sodium ethoxide highlights the greater reactivity of the C4-chloro position towards this type of nucleophile. researchgate.netnih.gov

Hydrolysis, involving the reaction with water or hydroxide (B78521) ions, is another key transformation, which typically requires heating. This reaction substitutes the chlorine atom to form 4-hydroxyquinolines. nih.gov These products predominantly exist in their more stable tautomeric form, quinolin-4(1H)-one. researchgate.net The conversion of 4-chloroquinolines to 4(1H)-quinolones via hydrolysis in an acetic acid/water mixture is a well-documented procedure. nih.gov

Table 2: Nucleophilic Substitution with Oxygen-based Nucleophiles

| Nucleophile | Reagent Example | Product | Reference |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | 4-Ethoxyquinoline derivative | mdpi.comnih.gov |

Mechanisms of Halogen Displacement in Quinoline Systems

The displacement of the halogen at the C4 position in quinolines proceeds through the SNAr (addition-elimination) mechanism. wikipedia.orgresearchgate.net This pathway is distinct from SN1 or SN2 reactions and is characteristic of aromatic systems bearing activating electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

The mechanism involves two principal steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bonded to the leaving group (the C4 carbon). This step is typically the rate-determining step as it involves the temporary disruption of the aromatic system. masterorganicchemistry.com The attack results in the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. wikipedia.org In the case of quinoline, the ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negative charge of the intermediate through resonance.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the rapid expulsion of the halide ion (Cl⁻). masterorganicchemistry.com

The presence of the nitrogen atom in the quinoline ring is crucial, as it delocalizes the negative charge of the intermediate, lowering the activation energy for the reaction compared to an analogous benzene (B151609) system. researchgate.net

Reactions Involving the Ethoxy Moiety

The ethoxy group at the C2 position, while generally more stable than the C4-chloro group, can also undergo specific transformations under forcing conditions.

Hydrolytic Transformations of the Alkoxy Group

Alkoxy groups at the 2-position of a quinoline ring are known to be labile to strong acids. acs.org Under acidic hydrolysis conditions, the 2-ethoxy group can be cleaved. The reaction involves the protonation of the ether oxygen, which converts the ethoxy group into a good leaving group (ethanol). Subsequent nucleophilic attack by water, followed by deprotonation, yields the 2-hydroxyquinoline. This product exists almost exclusively as its stable keto tautomer, quinolin-2(1H)-one. researchgate.netmdma.ch This cleavage is a common reaction for 2-alkoxyquinolines when heated with reagents like hydrochloric acid. acs.org

Thermally Induced Cleavage Reactions of the Ethoxy Group

Computational studies have detailed the unimolecular thermal decomposition of 2-ethoxyquinoline (B1605111). nih.govarxiv.orgscienceopen.com This reaction proceeds via a pyrolytic elimination pathway, where ethylene (B1197577) is eliminated to produce quinolin-2(1H)-one. researchgate.netnih.gov

The key findings from these studies are:

The decomposition proceeds through a six-membered cyclic transition state, which is significantly lower in energy than the alternative four-membered transition state that would lead to the enol (2-hydroxyquinoline) form. arxiv.orgscienceopen.com

The formation of the keto tautomer, quinolin-2(1H)-one, is both kinetically and thermodynamically favored over the formation of the enol tautomer. nih.gov For 2-ethoxyquinoline, the energy barrier for the formation of 2-quinolone is 17.7 kcal/mol lower than for the formation of its enol counterpart. nih.gov

These thermal elimination reactions are typically studied at high temperatures, in the range of 400–1200 K. nih.govarxiv.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 1,2,4-Triazole |

| 2-Chloro-4-ethoxy-quinoline |

| 2,4-Dichloroquinoline |

| 2-Ethoxyquinoline |

| 2-Hydroxyquinoline |

| 4,7-Dichloroquinoline |

| 4-Alkylaminoquinolines |

| 4-Aminoquinoline |

| 4-Anilino-7-chloroquinoline |

| 4-Chloro-2-hydroxyquinolines |

| 4-Chloroquinoline |

| 4-Ethoxyquinoline |

| 4-Hydroxyquinoline |

| Acetic Acid |

| Amine |

| Aniline |

| Ethanol (B145695) |

| Ethylene |

| Hydrochloric Acid |

| Meisenheimer Complex |

| Phenol |

| Quinolin-2(1H)-one |

| Quinolin-4(1H)-one |

| Sodium Ethoxide |

| Sodium Methoxide |

Electrophilic Aromatic Substitution on the Quinoline Ring System (Conceptual)

The reactivity of the quinoline ring system in electrophilic aromatic substitution is a complex interplay between the inherent electronic properties of the bicyclic heteroaromatic structure and the influence of its substituents. The quinoline nucleus consists of a benzene ring fused to a pyridine (B92270) ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, making the benzene ring (carbocyclic ring) the more reactive portion for such substitutions. In unsubstituted quinoline, electrophilic substitution preferentially occurs at positions 5 and 8. pharmaguideline.com

In the case of 4-Chloro-2-ethoxyquinoline, the directing effects of two substituents, the chloro group at position 4 and the ethoxy group at position 2, must be considered.

2-Ethoxy Group: The ethoxy group is an activating group due to the lone pairs of electrons on the oxygen atom, which can be donated to the ring system through resonance (+R effect). This increases the electron density of the ring, making it more susceptible to electrophilic attack. As an ortho-, para-director, it would conceptually activate positions 1 (nitrogen), 3, and the "para" equivalent positions in the adjacent ring. However, substitution at position 3 is often less favored in quinolines.

4-Chloro Group: The chloro group is a deactivating group due to its inductive electron-withdrawing effect (-I effect). While it is also an ortho-, para-director through resonance (+R effect), its deactivating nature generally slows down the rate of electrophilic substitution. It would direct incoming electrophiles to positions 3 and 5.

Table 1: Conceptual Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Position | Influence of 2-Ethoxy Group (Activating) | Influence of 4-Chloro Group (Deactivating) | Predicted Reactivity |

| 3 | Activated (ortho) | Activated (ortho) | Possible, but generally less favored in quinolines. |

| 5 | Weakly Activated | Activated (ortho) | Highly Probable. Favored by the chloro group's directing effect and inherent reactivity of this position. |

| 6 | Activated (para-like effect) | Neutral | Probable. Activated by the strong electron-donating ethoxy group. |

| 7 | Neutral | Weakly Activated (para-like effect) | Less Probable. |

| 8 | Weakly Activated | Neutral | Probable. Favored by the inherent reactivity of the quinoline ring at this position. |

Redox Chemistry of this compound (Conceptual)

The redox behavior of this compound is determined by the susceptibility of the quinoline nucleus and its substituents to oxidation and reduction processes. The electron-rich nature of the quinoline ring system, further enhanced by the electron-donating ethoxy group, suggests it can undergo oxidation, while the pyridine ring and the chloro-substituent offer sites for reduction.

Conceptual Oxidation Pathways:

Quinoline itself exhibits considerable resistance to oxidation. pharmaguideline.com However, the presence of the activating ethoxy group in this compound would likely increase the electron density of the ring system, making it more susceptible to oxidation compared to unsubstituted quinoline. Potential oxidation reactions could include:

N-Oxidation: The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can be oxidized to form the corresponding N-oxide. This is a common reaction for nitrogen-containing heterocycles.

Ring Oxidation: Under stronger oxidizing conditions, the aromatic rings can be hydroxylated or potentially cleaved. In many quinoline derivatives, the benzene ring is more susceptible to cleavage by strong oxidizing agents like potassium permanganate, leaving the pyridine ring intact. pharmaguideline.com The presence of the ethoxy group could also make the pyridine ring more susceptible to oxidative attack. For some related chloroquinoline derivatives, oxidation can lead to the formation of corresponding acids or other oxidized species. rsc.org

Conceptual Reduction Pathways:

The quinoline ring system can be reduced under various conditions. The presence of the electron-withdrawing chloro group may facilitate the reduction of the pyridine ring.

Reduction of the Pyridine Ring: Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) can lead to the selective reduction of the pyridine portion of the quinoline nucleus, yielding a tetrahydroquinoline derivative. The typical product from the reduction of quinoline is 1,2,3,4-tetrahydroquinoline. pharmaguideline.com

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation with a palladium catalyst), which would replace the chloro group with a hydrogen atom to yield 2-ethoxyquinoline.

Complete Reduction: Under very harsh reduction conditions, both the pyridine and benzene rings could potentially be reduced.

Studies on related chloroquinoline compounds have shown they can participate in reversible or quasi-reversible reduction and oxidation processes. dergipark.org.tr

Table 2: Conceptual Redox Products of this compound

| Reaction Type | Reagent (Conceptual) | Potential Product(s) |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound N-oxide |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Products of benzene ring cleavage |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Chloro-2-ethoxy-1,2,3,4-tetrahydroquinoline |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C, base) | 2-Ethoxyquinoline (via dehalogenation) |

| Reduction | Dissolving Metal (e.g., Na, liq. NH₃) | Dihydro- or Tetrahydroquinoline derivatives |

Mechanistic Elucidation of 4 Chloro 2 Ethoxyquinoline Reactions

Investigation of Reaction Pathways and Transition States

The reactivity of 4-Chloro-2-ethoxyquinoline is characterized by several potential reaction pathways, primarily centered around the quinoline (B57606) core and its substituents. Nucleophilic substitution at the C4 position, where the chlorine atom is replaced, is a common transformation. Computational studies, such as those employing density functional theory (DFT), are instrumental in mapping these reaction pathways. For instance, in the thermal decomposition of ethoxyquinolines, a six-membered transition state is energetically favored over a four-membered one for the elimination of ethylene (B1197577). researchgate.net This preference highlights the intricate energetic landscape that governs the reaction trajectory.

Transition-state analysis using computational methods like QST2 or NEB can locate the saddle points on the potential energy surface, representing the highest energy point along the reaction coordinate. The structure of these transition states dictates the stereochemical and regiochemical outcomes of the reaction. For example, the pyrolytic elimination of ethylene from ethoxyquinolines proceeds through a concerted mechanism involving a cyclic transition state. researchgate.net The stability of this transition state is influenced by the position of the ethoxy group on the quinoline ring.

Isotopic labeling studies can provide experimental validation for proposed reaction pathways. By incorporating isotopes at specific positions in the reactant molecules, chemists can trace their fate in the products, thereby confirming or refuting a proposed mechanism.

Role of Intermediates in Catalytic and Non-Catalytic Transformations

Intermediates are transient species formed during a chemical reaction that are neither reactants nor products. In the context of this compound, various intermediates play pivotal roles in both catalytic and non-catalytic transformations.

In non-catalytic reactions, such as nucleophilic aromatic substitution, the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, is often postulated. scribd.com The stability of this intermediate influences the reaction rate. For instance, in the reaction of 2,4-dichloroquinoline (B42001) with sodium ethoxide, the selective formation of 2-chloro-4-ethoxyquinoline (B126572) is achieved, suggesting the preferential formation of the intermediate leading to this product. researchgate.net

Catalytic transformations often involve the formation of organometallic intermediates. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, an oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)) forms an organopalladium intermediate. chemie-brunschwig.ch This is followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. The nature of the ligands on the metal catalyst can significantly influence the stability and reactivity of these intermediates. nih.gov

In some cases, the initial product of a reaction can act as an intermediate that is further transformed. For example, in the alkylation of 4-quinolones with trialkyl phosphates, the initial formation of a 4-alkoxyquinoline is observed, which then acts as an intermediate that is further alkylated to a quaternary N-alkyl-4-alkoxyquinolinium salt. researchgate.net This salt can then catalyze the transformation of the remaining 4-alkoxyquinoline to the more stable N-alkyl-4-quinolone. researchgate.net

Kinetic and Thermodynamic Parameters of Key Reactions

The feasibility and rate of a chemical reaction are governed by its thermodynamic and kinetic parameters, respectively. For reactions involving this compound, these parameters provide quantitative insights into the reaction mechanism.

Thermodynamic Parameters: The enthalpy of formation (ΔHf), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) are key thermodynamic quantities. Computational methods like CBS-QB3 are used to calculate these parameters with good accuracy. researchgate.net For instance, the thermal decomposition of ethoxyquinolines to produce a keto tautomer and ethylene is found to be thermodynamically favored. researchgate.net The relative stabilities of different isomers and tautomers can also be assessed through their calculated enthalpies of formation. researchgate.net

Kinetic Parameters: The activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation determine the rate constant of a reaction. These parameters can be determined experimentally by monitoring the reaction progress over time at different temperatures. Computational studies can also predict activation barriers. For the thermal decomposition of ethoxyquinolines, the six-membered transition state for keto formation has a much lower activation energy than the four-membered transition state for enol formation. researchgate.net

The rate of nucleophilic substitution reactions on the quinoline ring is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the ring. scribd.com For example, the rate of substitution is generally faster with stronger nucleophiles. scribd.com

Below is a table summarizing key kinetic and thermodynamic data for related quinoline reactions.

| Reaction Type | System | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Method |

| Thermal Decomposition | 2-Ethoxyquinoline (B1605111) -> Keto tautomer + Ethylene | ~45-50 | ~ -10 to -15 | DFT/CBS-QB3 researchgate.net |

| Nucleophilic Substitution | 1-Chloro-2,4-dinitrobenzene + Sodium Ethoxide | Not specified | Not specified | Experimental scribd.com |

| Alkylation | 4-Quinolone + Trimethyl Phosphate | Not specified | Not specified | Experimental/Kinetic Modeling researchgate.net |

Computational and Theoretical Studies of 4 Chloro 2 Ethoxyquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 4-Chloro-2-ethoxyquinoline and its derivatives.

Density Functional Theory (DFT) Applications

DFT methods are widely used to model the electronic properties of quinoline (B57606) derivatives. Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often recommended for their balance of accuracy and computational efficiency, providing reliable thermochemical properties. Basis sets such as 6-31G(d,p) and 6-311G++(d,p) are commonly employed in these calculations. iucr.org

Computational studies on ethoxyquinolines have identified the existence of different stable conformers based on the rotation of the ethoxy group. nih.gov Typically, two stable conformers, a trans form (conformer A) and a gauche form (conformer B), are considered. nih.gov Theoretical calculations at various levels of theory, including BMK/6-31+G(d,p), have indicated that the trans conformer (A) is generally more stable than the gauche conformer (B). nih.gov

For a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, DFT calculations have shown that the molecule is essentially planar. nih.govresearchgate.net An intramolecular C-H···O hydrogen bond contributes to this planarity, forming an S(6) graph-set motif. nih.govresearchgate.netgrafiati.com The dihedral angle between the quinoline ring and the ethyl acetate (B1210297) group in this derivative is minimal. nih.govresearchgate.net

Table 1: Optimized Geometrical Parameters of a Quinoline Derivative

| Parameter | Value | Reference |

| Dihedral Angle (ethyl acetate vs. quinoline mean plane) | 5.02 (3)° | nih.govresearchgate.net |

This table presents a key geometrical parameter for a related quinoline derivative, highlighting the near-planar structure.

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation. For various quinoline derivatives, theoretical calculations of ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental spectra recorded in solvents like DMSO-d6 and CDCl3. kuleuven.benih.gov The Gauge-Independent Atomic Orbital (GIAO) method is often used for these predictions. kuleuven.be

Similarly, vibrational frequencies calculated using DFT methods, such as B3LYP with 6-31G* and SDD basis sets, have been successfully used to interpret experimental FT-IR and FT-Raman spectra of quinoline compounds. nih.gov Potential Energy Distribution (PED) calculations are performed to assign the normal modes of vibration. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of DFT in predicting the chemical reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors. A large energy gap suggests high stability and low reactivity. iucr.org

For a related quinoline derivative, the HOMO-LUMO energy gap was calculated to be 4.2907 eV, classifying it as a hard material with low polarizability and chemical reactivity. iucr.orgiucr.org

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Quinoline Derivative

| Parameter | Value (eV) | Reference |

| E(HOMO) | -6.2102 | iucr.org |

| E(LUMO) | -1.9195 | iucr.org |

| Energy Gap (ΔE) | 4.2907 | iucr.orgiucr.org |

| Ionization Potential (IP) | 6.2102 | iucr.org |

| Electron Affinity (EA) | 1.9195 | iucr.org |

| Chemical Potential (μ) | -4.0649 | iucr.org |

| Electronegativity (χ) | 4.0649 | iucr.org |

| Chemical Hardness (η) | 2.1454 | iucr.org |

| Chemical Softness (S) | 0.4661 | iucr.org |

This table summarizes the key electronic properties derived from FMO analysis for a related quinoline compound.

Analysis of the electronic structure and charge distribution provides insights into the reactive sites of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose, visualizing the electron density and predicting sites for electrophilic and nucleophilic attack. iucr.org For a related quinoline derivative, the MEP map showed that negative charges are concentrated around the carbonyl groups, indicating them as potential nucleophilic attack sites, while positive charges are located on the hydrogen atoms. iucr.orgiucr.org

Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.govresearchgate.net

Non-Covalent Interaction Analysis

Non-covalent interactions play a crucial role in the crystal packing and supramolecular assembly of molecules. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. iucr.orggrafiati.com

For a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, Hirshfeld surface analysis revealed that H···H contacts make the largest contribution (50.8%) to the Hirshfeld surface, followed by Cl···H/H···Cl (16.0%) and O···H/H···O (10.3%) contacts. nih.gov The crystal structure of this derivative is stabilized by offset π–π stacking interactions between inversion-related pyridine (B92270) rings, with a centroid-to-centroid distance of 3.4731 (14) Å. nih.govresearchgate.net

Table 3: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related Quinoline Derivative

| Contact Type | Contribution (%) | Reference |

| H···H | 50.8 | nih.gov |

| Cl···H/H···Cl | 16.0 | nih.gov |

| O···H/H···O | 10.3 | nih.gov |

This table quantifies the significant non-covalent interactions in the crystal structure of a related quinoline compound.

Computational Prediction of Chemical Reactivity and Properties

These computational models can determine key electronic parameters that govern chemical reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the substituents are expected to heavily influence its reactivity profile.

The chloro group at the C4 position acts as an electron-withdrawing group through induction, making the carbon atom it is attached to an electrophilic center susceptible to nucleophilic aromatic substitution.

The ethoxy group at the C2 position is an electron-donating group via resonance, increasing the electron density of the quinoline ring system, particularly at the ortho and para positions.

Computational studies on similar molecules, like 4-chloro-7-methoxyquinoline-6-carboxamide, have used Mulliken charge analysis and HOMO/LUMO distributions to pinpoint reactive centers. For this related compound, the HOMO is localized on the quinoline ring and chlorine atom, while the LUMO is concentrated elsewhere, suggesting the C4 position is a primary site for nucleophilic reactivity. A similar pattern of reactivity is anticipated for this compound.

Table 3: Illustrative Calculated Electronic Parameters for a Related Quinoline Derivative

| Parameter | Value (for 4-chloro-7-methoxyquinoline-6-carboxamide) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.8 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 5.2 Debye | Measures molecular polarity. |

| Mulliken Charge on Cl | -0.32 e | Shows charge distribution and potential reactive sites. |

| Mulliken Charge on Methoxy O | -0.45 e | Shows charge distribution and potential reactive sites. |

This table shows representative data from a related molecule, 4-chloro-7-methoxyquinoline-6-carboxamide, as calculated by DFT B3LYP/6-311++G(d,p), to exemplify the outputs of computational analysis.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules like 4-Chloro-2-ethoxyquinoline. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, respectively. However, for a definitive assignment and to resolve any structural ambiguities, more advanced techniques are employed.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms. For nitrogen-containing heterocycles like quinolines, Heteronuclear Multiple Bond Correlation (HMBC) experiments that probe long-range couplings between protons and heteroatoms are particularly insightful. The ¹H-¹⁵N HMBC experiment is instrumental in definitively distinguishing between isomers, such as 2-chloro-4-ethoxy-quinoline and the target compound, this compound.

In a study on the isomeric 2-chloro-4-ethoxy-quinoline, a definitive distinction between the C2 and C4 ethoxylation products was achieved using a ¹H-¹⁵N HMBC experiment nih.govresearchgate.net. This technique reveals correlations between protons and the quinoline (B57606) nitrogen atom over two or three bonds. For this compound, one would expect to observe key correlations that confirm the position of the ethoxy group at C2 and the chlorine atom at C4. Specifically, the protons of the ethoxy group (-O-CH₂-CH₃) would show a correlation to the C2 carbon, and protons on the quinoline ring would show correlations to the nitrogen atom, helping to piece together the complete molecular framework. For instance, the proton at the H3 position would likely show a strong correlation to C2 and C4 in a ¹H-¹³C HMBC spectrum, while the protons of the ethoxy group would show a key correlation to the C2 carbon, confirming its position.

Table 1: Expected ¹H-¹⁵N HMBC Correlations for this compound

| Proton | Expected Correlation to Quinoline Nitrogen (¹⁵N) |

| H3 | Yes (³JNH) |

| H5 | Yes (³JNH) |

| H8 | Possible (⁴JNH) |

| Ethoxy CH₂ | No |

Note: This table is predictive and based on established principles of NMR spectroscopy for analogous quinoline structures.

Deuterium (B1214612) (²H) labeling and exchange studies are powerful methods in NMR for assigning labile protons and for probing reaction mechanisms or sites of reactivity. In the context of quinoline derivatives, H/D exchange can provide information about the acidity of certain protons and can help simplify complex ¹H NMR spectra nih.gov.

For instance, studies on other quinoline derivatives have shown that certain aromatic protons can undergo deuteration under specific conditions nih.gov. While this compound itself does not have readily exchangeable protons like an -OH or -NH group, deuterium labeling can be used in synthetic precursors to track atom positions or to study subtle changes in the electronic environment. Deuterium isotope effects on ¹³C NMR chemical shifts have been investigated in a series of 10-hydroxybenzo[h]quinolines, revealing that deuteriation can cause unusual long-range effects on the carbon chemical shifts, which can be transmitted through hydrogen bonds nih.govmdpi.comresearchgate.netruc.dk. In the absence of such exchangeable protons in this compound, deuterium labeling would primarily be a synthetic tool to create isotopologues for specialized NMR experiments or mechanistic studies. For example, a study involving the reduction of quinoline in the presence of D₂O showed deuterium incorporation at specific positions of the resulting tetrahydroquinoline, which was elucidated by ²H-NMR researchgate.net.

X-ray Crystallography for Solid-State Molecular Architecture

In the solid state, the conformation of the ethoxy group would be influenced by steric and electronic factors to minimize repulsion and optimize packing. It is expected that the quinoline ring system itself would be nearly planar. The ethoxy group would likely be oriented to minimize steric hindrance with the rest of the molecule and adjacent molecules in the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Halogenated Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.641 |

| b (Å) | 8.653 |

| c (Å) | 16.609 |

| β (°) | 116.34 |

| Z | 4 |

Note: Data is for 2-Amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile, a complex heterocyclic system, to illustrate typical crystallographic parameters. Specific values for this compound would differ.

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular interactions. For halogenated organic molecules like this compound, halogen bonding can play a significant role in the supramolecular assembly acs.orgnih.gov. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as a nitrogen atom or a π-system beilstein-journals.orgnih.gov.

In the crystal structure of this compound, one would anticipate several key intermolecular interactions:

π-π Stacking: The planar quinoline rings are likely to stack on top of each other, offset to minimize electrostatic repulsion.

Halogen Interactions: The chlorine atom at the C4 position could participate in halogen bonds (C-Cl···N or C-Cl···π) with the nitrogen atom or the aromatic ring of a neighboring molecule beilstein-journals.orgacs.org. Studies on other halogenated quinolines have demonstrated the prevalence of these interactions in directing the crystal packing beilstein-journals.orgacs.org.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are complementary and are often used in conjunction for a more complete analysis nih.govnih.gov.

For this compound, the IR and Raman spectra would be characterized by vibrations associated with the quinoline ring, the C-Cl bond, and the ethoxy group.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected Wavenumber Range (cm⁻¹) | Method |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch (ethoxy) | 3000 - 2850 | IR, Raman |

| C=N/C=C ring stretching | 1620 - 1450 | IR, Raman |

| C-O-C asymmetric stretch (ether) | 1275 - 1200 | Strong in IR |

| C-O-C symmetric stretch (ether) | 1150 - 1085 | Strong in IR |

| C-Cl stretch | 800 - 600 | IR, Raman |

| Ring bending/puckering | < 600 | Raman |

Photoelectron Spectroscopy for Electronic Structure Verification

Valence band photoemission spectra, typically obtained using ultraviolet photoelectron spectroscopy (UPS), reveal information about the higher-energy, occupied molecular orbitals involved in chemical bonding. For quinoline and its derivatives, these spectra are characterized by several bands corresponding to the ionization of electrons from various molecular orbitals. The substitution of a chlorine atom at the 4-position and an ethoxy group at the 2-position influences the ionization energies and the nature of these spectral features.

Core level photoemission spectra, acquired through X-ray photoelectron spectroscopy (XPS), provide information about the core electrons of the individual atoms within the molecule. These spectra are element-specific and sensitive to the local chemical environment, making XPS a valuable tool for confirming the atomic composition and understanding the charge distribution within the molecule.

Detailed Research Findings from Analogous Compounds

A detailed study on quinoline and its derivatives, including 4-chloroquinoline (B167314), combined valence band (VB) and X-ray photoemission (XPS) spectroscopy with theoretical calculations to provide an extensive analysis of their electronic structures. The experimental ionization potentials were correlated with calculated molecular orbital energies, showing good agreement.

For 4-chloroquinoline, the valence band spectrum is influenced by the presence of the electronegative chlorine atom. The experimental C 1s, N 1s, and Cl 2p core level photoemission spectra have been analyzed and compared with theoretical models. The introduction of the chlorine atom is known to affect the ionization energies of the molecular orbitals.

The electronic effect of the 2-ethoxy group on the 4-chloroquinoline framework can be inferred from its known electronic properties. The ethoxy group is an electron-donating group due to the presence of the lone pairs on the oxygen atom, which can participate in resonance with the quinoline ring system. This donation of electron density is expected to raise the energy of the occupied molecular orbitals, thereby lowering their ionization potentials. Conversely, the inductive effect of the electronegative oxygen atom will have a counteracting, though typically weaker, effect.

The following table summarizes the expected core-level binding energies for the heteroatoms in this compound, based on data from analogous compounds and considering the electronic effects of the substituents.

| Core Level | Expected Binding Energy Range (eV) | Influencing Factors |

|---|---|---|

| N 1s | ~399 - 401 | The nitrogen atom is part of the aromatic quinoline ring. The binding energy is influenced by the overall electron density on the ring system. |

| Cl 2p | ~200 - 202 (for 2p3/2) | The electronegativity of the chlorine atom leads to a relatively high binding energy. Spin-orbit coupling will split this into 2p3/2 and 2p1/2 components. |

| O 1s | ~532 - 534 | The oxygen of the ethoxy group will have a characteristic binding energy, influenced by its bonding to the ethyl group and the quinoline ring. |

| C 1s | ~284 - 288 | Multiple peaks are expected for the carbon atoms due to their different chemical environments (aromatic ring, bonded to N, Cl, or O, and in the ethyl group). |

4 Chloro 2 Ethoxyquinoline As a Versatile Synthetic Building Block

Precursor in the Synthesis of 2-Substituted Quinolones

4-Chloro-2-ethoxyquinoline serves as a key precursor in the synthesis of various 2-substituted quinolones. The 2-ethoxy group, an enol ether, can be readily hydrolyzed under acidic conditions to yield the corresponding 4-chloro-2(1H)-quinolone. This transformation is fundamental as it unmasks a cyclic amide functionality, which can be further modified. The resulting 4-chloro-2-quinolone is a valuable intermediate in its own right, where the chlorine atom at the C4 position remains susceptible to nucleophilic substitution.

Furthermore, the direct synthesis of 2-alkoxyquinolines can be achieved through methods like the SNAr reactions of 2-chloroquinolines with sodium alkoxides or base-mediated O-alkylations of 2-quinolones nih.gov. The presence of the 2-ethoxy group in the starting material allows for pathways that retain this feature or use it as a protecting or directing group while other positions on the quinoline (B57606) ring are functionalized.

Scaffold for the Construction of Diversified Quinoline Derivatives

The true versatility of this compound is most evident in its role as a scaffold for creating a diverse library of quinoline derivatives. The chlorine atom at the C4 position is the primary site for diversification through a variety of well-established chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The C4 position is activated towards nucleophilic attack. This allows for the straightforward introduction of a wide range of substituents by reacting this compound with various nucleophiles. For instance, reactions with primary or secondary amines lead to the formation of 4-aminoquinoline (B48711) derivatives, a class of compounds known for its biological significance nih.gov. Similarly, alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these reactions rsc.orgresearchgate.netsigmaaldrich.com.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base introduces new aryl or vinyl groups at the C4 position.

Buchwald-Hartwig Amination: This reaction provides an alternative and often more general route to 4-aminoquinolines, including those derived from anilines and other less nucleophilic amines.

Sonogashira Coupling: The coupling with terminal alkynes yields 4-alkynylquinolines, which are valuable precursors for further transformations.

Heck Coupling: This reaction allows for the introduction of alkenyl substituents at the C4 position.

These methodologies enable the synthesis of a vast array of 2-ethoxy-4-substituted quinolines with tailored electronic and steric properties.

| Reaction Type | Reagent/Catalyst | Resulting C4-Substituent | Representative Derivatives |

| SNAr | Amines (e.g., Butylamine) | Amino | N-Butyl-2-ethoxyquinolin-4-amine |

| SNAr | Alkoxides (e.g., Sodium methoxide) | Alkoxy | 2-Ethoxy-4-methoxyquinoline |

| Suzuki Coupling | Phenylboronic acid / Pd catalyst | Aryl | 2-Ethoxy-4-phenylquinoline |

| Buchwald-Hartwig | Aniline / Pd catalyst | Arylamino | N-Phenyl-2-ethoxyquinolin-4-amine |

| Sonogashira | Phenylacetylene / Pd/Cu catalyst | Alkynyl | 2-Ethoxy-4-(phenylethynyl)quinoline |

Integration into Complex Fused Heterocyclic Systems

The reactivity of the C4-chloro substituent makes this compound an ideal starting material for building more complex, fused heterocyclic systems. Annulation strategies often involve an initial substitution at the C4 position with a nucleophile that contains a second reactive site. A subsequent intramolecular cyclization then forms a new ring fused to the quinoline core.

For example, a reaction with a dinucleophile like a substituted hydrazine (B178648) can lead to the formation of pyrazolo[4,3-c]quinoline systems. A reported synthesis of a pyrazolo[4,3-c]quinoline-3,4-dione derivative proceeds through the reaction of a 4-chloro-2-oxo-quinoline with p-toluenesulfonylhydrazide, where the initial substitution is followed by cyclization and subsequent rearrangement researchgate.net. A similar strategy can be envisioned for this compound, where the C4 position is attacked by one nitrogen of the hydrazide, followed by cyclization onto the C3 position or the C5 position to generate fused pyrazole (B372694) rings.

Similarly, starting from 2,4-dichloroquinoline (B42001) derivatives, the synthesis of tetracyclic systems like tandfonline.comtandfonline.comrsc.orgtriazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines has been achieved tandfonline.comtandfonline.com. These complex syntheses rely on the sequential and regioselective reactivity of the chloro-substituents to build up the fused ring system, highlighting the potential of this compound as a substrate for analogous synthetic routes.

Utility in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy beilstein-journals.orgnih.gov. While direct use of this compound as a primary component in classic MCRs like the Ugi or Passerini reaction is not typical, it serves as an excellent platform for preparing substrates for such reactions.

For example, the C4-chloro group can be readily converted into functionalities that are active in MCRs.

Conversion to an Amine: Substitution of the chloride with ammonia (B1221849) or a primary amine yields a 4-aminoquinoline. This derivative can then serve as the amine component in an Ugi or Povarov reaction to generate complex, peptide-like structures or other fused systems.

Conversion to an Aldehyde: A palladium-catalyzed formylation or a multi-step sequence involving conversion to an organometallic species followed by reaction with a formylating agent could install an aldehyde at the C4 position. This 4-formyl-2-ethoxyquinoline would be a valuable carbonyl component for various MCRs.

This two-step approach—functionalization followed by MCR—effectively leverages the reactivity of the starting material to access complex molecular scaffolds that would be difficult to synthesize through other means.

Derivatization for Reactive Functionality

Beyond its direct use in coupling and substitution reactions, this compound can be derivatized to introduce other types of reactive functionalities, transforming it into a more specialized synthetic intermediate.

Azide (B81097) Introduction: Nucleophilic substitution with sodium azide readily replaces the C4-chloro group with an azido (B1232118) (-N₃) group. The resulting 4-azido-2-ethoxyquinoline is a versatile intermediate. The azide can participate in [3+2] cycloaddition reactions (click chemistry), be reduced to a primary amine, or undergo nitrene-type reactions.

Phosphonium (B103445) Salt Formation: Reaction with triphenylphosphine (B44618) can generate a phosphonium salt at the C4 position, which could be used in Wittig-type reactions to form C-C double bonds.

Conversion to Organometallics: The chloro group can facilitate the formation of organometallic intermediates, such as organolithium or Grignard reagents, via lithium-halogen exchange or insertion of magnesium. These nucleophilic species can then react with a wide range of electrophiles to introduce functionalities like carboxyl groups, hydroxyl-alkyl groups, or other carbon-based substituents durham.ac.uk.

Future Perspectives in 4 Chloro 2 Ethoxyquinoline Research

Development of Novel and Efficient Synthetic Routes

The future of 4-Chloro-2-ethoxyquinoline synthesis lies in the development of methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry. While classical methods for quinoline (B57606) synthesis, such as the Gould-Jacob and Friedländer reactions, provide a foundation, prospective research should aim to overcome their often harsh conditions and limited substrate scope. nih.gov

Future synthetic strategies could involve:

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer significant advantages, including enhanced reaction control, improved safety, and ease of scalability. This approach allows for precise manipulation of reaction parameters, potentially leading to higher yields and purities.

Catalytic C-H Activation: Direct C-H functionalization of a pre-formed 2-ethoxyquinoline (B1605111) core at the C4 position represents a highly atom-economical approach. Research into novel transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could enable the direct introduction of the chloro group, bypassing traditional multi-step sequences.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and environmentally benign alternative for the formation of the quinoline ring and the introduction of the chloro substituent. Future work could explore the use of organic dyes or ruthenium/iridium complexes as photosensitizers to drive these transformations.

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble this compound from simple, readily available starting materials in a single step would be a significant advancement. rsc.org This strategy enhances molecular complexity rapidly and efficiently, aligning with the goals of modern synthetic chemistry. rsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, and reaction control | Reactor design and optimization of reaction parameters |

| Catalytic C-H Activation | High atom economy, reduced waste | Development of selective and efficient catalysts |

| Photoredox Catalysis | Mild reaction conditions, use of visible light | Discovery of novel photosensitizers and reaction pathways |

| Multicomponent Reactions | Increased molecular complexity in a single step | Design of novel convergent synthetic strategies |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling selectivity and discovering new transformations. The interplay between the electron-donating ethoxy group at the C2 position and the electron-withdrawing chloro group at the C4 position creates a unique electronic profile that warrants detailed investigation.

Future mechanistic studies should focus on:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is susceptible to nucleophilic displacement. In-depth kinetic and computational studies are needed to elucidate the mechanism of SNAr reactions with a variety of nucleophiles. This includes investigating the role of the ethoxy group in modulating the reactivity of the C4 position and understanding the factors that govern regioselectivity in cases of competing reaction sites.

Transition-Metal Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. Future research should employ advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to identify and characterize reactive intermediates in these catalytic cycles. nih.gov This knowledge will be instrumental in optimizing reaction conditions and expanding the scope of these powerful transformations.

Rearrangement Reactions: The quinoline scaffold can undergo various rearrangement reactions under specific conditions. Mechanistic investigations into potential skeletal rearrangements of this compound derivatives could unveil novel pathways to access diverse heterocyclic frameworks.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide profound insights into its structure, properties, and reactivity, thereby guiding experimental design.

Future computational efforts should include:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.gov These calculations can help in understanding the molecule's reactivity, predicting the outcomes of various reactions, and elucidating reaction mechanisms at the molecular level. For instance, DFT can be used to model the transition states of nucleophilic substitution reactions to rationalize observed reactivity patterns.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different solvent environments and its interactions with biological macromolecules. This is particularly relevant for the design of new drug candidates, as it can predict binding affinities and modes of interaction with target proteins. mdpi.com

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing experimental data to predict the properties and reactivity of new this compound derivatives. This can accelerate the discovery of new compounds with desired characteristics, such as specific biological activities or material properties.

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism elucidation | Transition state energies, reaction pathways |

| Molecular Dynamics (MD) Simulations | Drug-protein interaction studies | Binding affinities, interaction modes |

| Machine Learning (ML) / AI | Predictive property modeling | Biological activity, material properties |

Exploration of Unconventional Reactivity Patterns

Beyond the well-established reactivity of the chloro and ethoxy groups, future research should aim to uncover and exploit unconventional reactivity patterns of this compound.

Potential areas for exploration include:

Photochemical Reactions: The quinoline ring system can participate in a variety of photochemical reactions. Investigating the photochemical behavior of this compound upon irradiation with UV or visible light could lead to the discovery of novel cycloaddition or rearrangement reactions.

Electrochemical Synthesis: Employing electrochemical methods to mediate the transformation of this compound can provide access to unique reactive intermediates and reaction pathways that are not accessible through traditional chemical methods. This could include reductive or oxidative cyclizations and couplings.

Mechanochemistry: The use of mechanical force to induce chemical reactions offers a solvent-free and often more sustainable alternative to solution-phase chemistry. nih.gov Exploring the mechanochemical reactivity of this compound with various reactants could lead to the discovery of novel solid-state transformations and the synthesis of new materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-Chloro-2-ethoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves chlorination and alkoxylation of quinoline precursors. For example, chlorination of 2-ethoxyquinoline derivatives using POCl₃ or SOCl₂ under reflux conditions (60–80°C, 6–8 hours) is common . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and monitoring reaction progress via TLC or HPLC. Solvent choice (e.g., DCM vs. toluene) impacts yield, with polar aprotic solvents improving electrophilic substitution .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR peaks to reference data (e.g., aromatic protons at δ 7.5–8.5 ppm, ethoxy group at δ 1.4–1.6 ppm for CH₃ and δ 4.0–4.3 ppm for OCH₂) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 221.7 and fragmentation patterns (e.g., loss of Cl⁻ or ethoxy groups).

- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer :

Replicate experiments : Ensure purity via recrystallization or column chromatography to exclude solvent or impurity artifacts .

Dynamic Effects : Consider tautomerism or conformational flexibility in solution (NMR) vs. solid-state (X-ray). Use variable-temperature NMR to detect equilibrium shifts .

Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to identify discrepancies in substituent effects .

Q. What strategies are effective for enhancing the bioactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace ethoxy with bulkier alkoxy groups) and evaluate antiplasmodial or anticancer activity .

- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinity toward targets like PfATP6 (malaria) or topoisomerases .

- Metabolic Stability Assays : Assess pharmacokinetics via hepatic microsome models to optimize bioavailability .

Q. How should researchers design experiments to address contradictory cytotoxicity results in this compound derivatives?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times (24–48 hours) across studies .

- Control Variables : Document solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch compound purity (HPLC ≥95%) .

- Mechanistic Studies : Perform ROS detection or apoptosis assays (Annexin V/PI staining) to distinguish direct cytotoxicity from off-target effects .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test or Q-test to exclude anomalous replicates.

- Visualization : Use heatmaps to compare activity across derivatives or radar charts for multi-target selectivity .

Q. How can researchers reconcile discrepancies in synthetic yields reported for this compound?

- Methodological Answer :

- Meta-Analysis : Tabulate literature yields (e.g., 40–75%) and identify trends (e.g., higher yields with Pd-catalyzed vs. thermal methods) .

- Error Propagation Analysis : Quantify uncertainty from starting material purity, catalyst loading, and workup losses .

- Reproducibility Protocols : Publish detailed step-by-step procedures, including quenching and purification steps .

Ethical and Methodological Best Practices

Q. What ethical considerations apply when publishing structural data for this compound derivatives?

- Methodological Answer :

- Data Transparency : Share crystallographic CIF files via repositories (e.g., Cambridge Structural Database) .

- Safety Compliance : Adhere to OSHA guidelines for handling chlorinated solvents and toxic intermediates (e.g., PPE, fume hoods) .

- Conflict of Interest : Disclose funding sources (e.g., pharmaceutical grants) that may influence data interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.